

Technical Monograph: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
CAS No.:	40833-68-9
Cat. No.:	B1350243

[Get Quote](#)

Structural Dynamics, Synthetic Utility, and Pharmacophore Profiling

Molecular Architecture & SMILES Topology

The compound **4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine** represents a specialized sulfonamide scaffold integrating a morpholine heterocycle with a highly functionalized nitro-aryl core. In medicinal chemistry, this structure serves as a critical "fragment-based" building block, balancing the lipophilicity of the halogenated aryl ring with the hydrophilic, solubility-enhancing properties of the morpholine moiety.

1.1 Canonical Identification[1]

- IUPAC Name: 4-(2-chloro-5-nitrobenzenesulfonyl)morpholine[2]
- CAS Registry Number: 40833-68-9 (Primary Reference)[2]
- Molecular Formula:

[3][4]

- Molecular Weight: 306.72 g/mol

1.2 SMILES Notation Analysis

The Simplified Molecular Input Line Entry System (SMILES) provides a linear ASCII string describing the connectivity.

Canonical SMILES: O=c1cc(S(=O)(=O)N2CCOCC2)c(Cl)cc1

Topological Decoding:

- O=: The nitro group () attached at the C5 position.
- c1cc...cc1: The aromatic phenyl ring backbone.
- S(=O)(=O): The sulfonyl linker () bridging the aryl core and the morpholine nitrogen.
- N2CCOCC2: The morpholine ring (1-oxa-4-azacyclohexane), acting as the terminal polar cap.
- c(Cl): The chlorine atom at the C2 position (ortho to the sulfonyl group).

Physicochemical Profile & Drug-Likeness

Understanding the physicochemical parameters is vital for assessing the compound's viability as a lead candidate or intermediate.

Property	Value	Significance in Drug Design
LogP (Predicted)	~1.2 - 1.5	Indicates moderate lipophilicity; likely good membrane permeability without extreme insolubility.
H-Bond Acceptors	6	The sulfonyl oxygens, nitro group, and morpholine oxygen act as acceptors, facilitating protein-ligand interactions.
H-Bond Donors	0	Lack of donors suggests good oral bioavailability potential (Veber's Rules).
TPSA	~101 Å ²	Topological Polar Surface Area is within the ideal range (<140 Å ²) for cell membrane penetration.
Rotatable Bonds	3	Low flexibility minimizes entropic penalty upon binding to biological targets.

Synthetic Pathways & Mechanistic Causality

The synthesis of **4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine** follows a classic nucleophilic substitution at the sulfur center (

-like mechanism), utilizing the high reactivity of sulfonyl chlorides.

3.1 Retrosynthetic Logic

The molecule is disconnected at the sulfonamide bond (

). The precursors are:

- Electrophile: 2-Chloro-5-nitrobenzenesulfonyl chloride (highly reactive due to electron-withdrawing

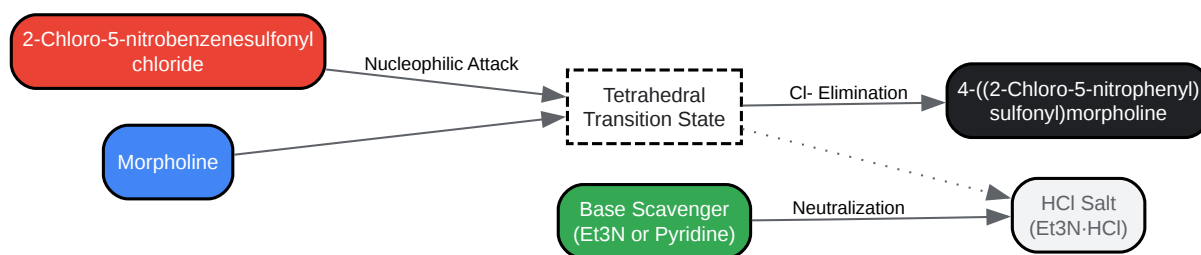
and
groups).

- Nucleophile: Morpholine (secondary amine).

3.2 Reaction Mechanism

The nitrogen lone pair of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which collapses to expel the chloride ion. A base scavenger (Triethylamine or Pyridine) is strictly required to neutralize the generated hydrochloric acid (HCl), driving the equilibrium forward and preventing protonation of the unreacted morpholine.

3.3 Visualization: Synthetic Workflow



[Click to download full resolution via product page](#)

Figure 1: Mechanistic pathway for the sulfonylation of morpholine. The base scavenger is critical for yield optimization.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize **4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine** with >95% purity.

Reagents:

- 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq)
- Morpholine (1.1 eq)^{[2][5]}

- Triethylamine () (1.2 eq)
- Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Morpholine (1.1 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 mL/mmol). Cool the solution to using an ice bath to control the exotherm.
- Addition: Dissolve 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents thermal runaway and minimizes side reactions.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 1:1).
- Workup:
 - Wash the organic layer with 1N HCl (2x) to remove unreacted morpholine and base.
 - Wash with saturated (1x) and Brine (1x).
 - Dry over anhydrous , filter, and concentrate in vacuo.
- Purification: Recrystallize the crude solid from Ethanol or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) if necessary.

Quality Control (Self-Validation):

- ¹H NMR (CDCl₃): Look for morpholine peaks (multiplets at ~3.2 and ~3.7 ppm) and the aromatic pattern (singlet/doublets) characteristic of the 1,2,4-substituted benzene ring.

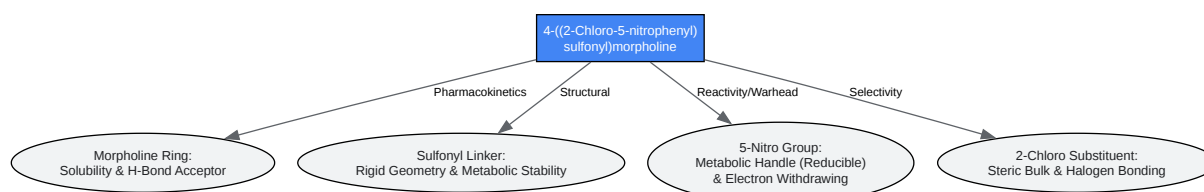
- LC-MS: Confirm parent ion

Pharmacophore & Biological Utility[7][8][9][10][11]

This compound is rarely a final drug but acts as a potent intermediate or probe.

- Nitro Reductase Activation: The 5-nitro group serves as a "warhead" in hypoxic environments (e.g., solid tumors or bacterial biofilms). It can be enzymatically reduced to a hydroxylamine or amine, triggering cytotoxicity specifically in diseased tissue.
- Kinase Inhibition Scaffold: The sulfonyl-morpholine motif mimics the ATP-binding hinge region in several kinase inhibitors. The chlorine atom provides a handle for halogen bonding with backbone carbonyls in the target protein.

5.1 Visualization: Structure-Activity Relationship (SAR)



[Click to download full resolution via product page](#)

Figure 2: Pharmacophore dissection highlighting the functional roles of each molecular quadrant.

References

- Sigma-Aldrich. (n.d.). **4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine** Product Sheet. Retrieved from (Search CAS: 40833-68-9).

- PubChem. (2025).[5] Compound Summary: **4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine**. [2][3][4] National Library of Medicine. Retrieved from (Note: Verify specific isomer index).
- National Institutes of Health (NIH). (2025). Biological activities of sulfonamides and nitroaromatics. PubMed Central. Retrieved from .
- Parchem Fine & Specialty Chemicals. (n.d.). Product Data: **4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine**. [2][3][4] Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. guidechem.com [guidechem.com]
- 3. PubChemLite - 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine (C₁₀H₁₁CIN₂O₅S) [pubchemlite.lcsb.uni.lu]
- 4. parchem.com [parchem.com]
- 5. 4-chloro-N-(2-methoxy-4-(morpholin-4-yl)-5-nitrophenyl)pyrimidin-2-amine | C₁₅H₁₆CIN₅O₄ | CID 137443184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Monograph: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350243/docs#technical-monograph-4-2-chloro-5-nitrophenyl-sulfonyl-morpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)